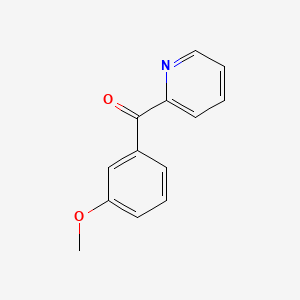

2-(3-Méthoxybenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

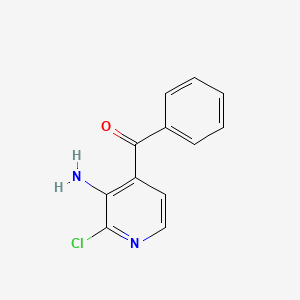

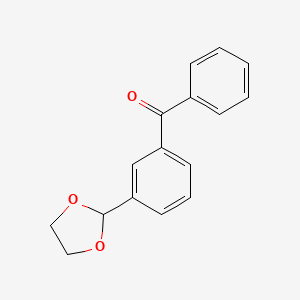

2-(3-Methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(3-Methoxybenzoyl)pyridine or similar compounds often involves reactions with phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable composites .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various spectroscopic methods. The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various methods. For example, its melting point can be determined using melting point analysis, and its molecular weight can be determined using cryoscopic methods .Applications De Recherche Scientifique

Catalyse en Synthèse Organique

2-(3-Méthoxybenzoyl)pyridine: est utilisé en synthèse organique comme catalyseur. Il facilite la formation de dérivés de la pyridine, qui sont essentiels au développement de produits pharmaceutiques et agrochimiques . Ces dérivés présentent une large gamme d'activités biologiques, telles que des propriétés anti-inflammatoires et antimicrobiennes.

Applications Antifongiques

Ce composé a été intégré dans la conception de nouveaux benzoylcarbamates avec un groupement pyridine, montrant une activité antifongique significative . Ces composés sont particulièrement efficaces contre les champignons pathogènes des plantes, contribuant au développement de nouveaux fongicides.

Chimie Médicinale

En chimie médicinale, This compound joue un rôle dans la conception d'inhibiteurs de la BACE1, qui sont des traitements potentiels de la maladie d'Alzheimer . L'échafaudage de la pyridine est instrumental dans la création de molécules bioactives pour diverses applications thérapeutiques.

Science des Matériaux

Le composé est utilisé en science des matériaux pour modifier des propriétés telles que la polarité et la réactivité des matériaux . Son inclusion dans les polymères et les revêtements peut améliorer la stabilité et les performances du matériau.

Chimie Agricole

This compound: est un intermédiaire clé dans la synthèse d'agrochimiques . Il contribue à créer des composés qui protègent les cultures contre les ravageurs et les maladies, améliorant ainsi la productivité agricole.

Chimie Analytique

En chimie analytique, des dérivés de This compound sont utilisés comme capteurs chimiques . Ces capteurs peuvent détecter des ions ou des molécules spécifiques, aidant à la surveillance environnementale et aux processus de contrôle de la qualité.

Safety and Hazards

Orientations Futures

Mécanisme D'action

- FGFR1 is a transmembrane receptor tyrosine kinase involved in cell growth, differentiation, and tissue repair .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

2-(3-Methoxybenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phospholipase C (PLC) isoforms, which are crucial in cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

2-(3-Methoxybenzoyl)pyridine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 2-(3-Methoxybenzoyl)pyridine has demonstrated the ability to induce cell cycle arrest and inhibit cell proliferation . These effects are mediated through its interactions with key signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methoxybenzoyl)pyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 2-(3-Methoxybenzoyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in the expression levels of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Methoxybenzoyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Methoxybenzoyl)pyridine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 2-(3-Methoxybenzoyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, 2-(3-Methoxybenzoyl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

2-(3-Methoxybenzoyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites

Transport and Distribution

The transport and distribution of 2-(3-Methoxybenzoyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 2-(3-Methoxybenzoyl)pyridine can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

2-(3-Methoxybenzoyl)pyridine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-(3-Methoxybenzoyl)pyridine is essential for elucidating its mechanism of action and potential effects on cellular processes.

Propriétés

IUPAC Name |

(3-methoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDKZSACQCHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443077 |

Source

|

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55030-49-4 |

Source

|

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)